Cas no 169870-02-4 ([2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt)

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt structure
169870-02-4 structure
Product Name:[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
Numero CAS:169870-02-4
MF:C27H38N2O7
MW:502.599828243256
CID:65845
PubChem ID:11997925
Update Time:2025-04-18

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt Proprietà chimiche e fisiche

Nomi e identificatori

    • [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
    • [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester butanedioate
    • [2S,3S,5S]-2-Amino-3-Hydroxy-5-T-Butyloxycarbonylamino-1,6-Diphenylhexane Succinate Salt
    • 2S,3S,5S]-2-AMINO-3-HYDROXY-5-T-BUTYLOXYCARBONYLAMINE-1,6
    • 2S,3S,5S]-2-AMINO-3-HYDROXY-5-TERT-BUTYLOXYCARBONYLAMINO-1,6-DIPHENYLHEXANE SUCCINATE SALT
    • 2S,3S,5S]-2-AMINO-3-HYDROXY-5 -T-BUTYLOXYCARBONYLAMINE-1,6-
    • BDHsuccinatesalt(1:x)
    • 169870-02-4
    • butanedioic acid tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
    • (2S,3S,5S)-2-Amino-3-hydroxy-5-t-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
    • butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
    • ZICUGSIJUKRRJL-OCIDDWSYSA-N
    • MFCD11041076
    • SCHEMBL1005029
    • AC-28971
    • BDH succinate salt
    • 256328-84-4
    • J-502736
    • butanedioic acid; tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
    • BDH succinate salt(1:x)
    • AKOS015968598
    • Inchi: 1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1
    • Chiave InChI: ZICUGSIJUKRRJL-OCIDDWSYSA-N
    • Sorrisi: O[C@H]([C@H](CC1C=CC=CC=1)N)C[C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C.OC(CCC(=O)O)=O

Proprietà calcolate

  • Massa esatta: 502.26800
  • Massa monoisotopica: 502.268
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 13
  • Complessità: 544
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 159A^2

Proprietà sperimentali

  • PSA: 159.18000
  • LogP: 4.47040
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd